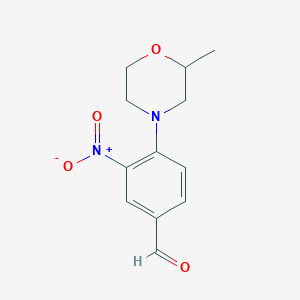

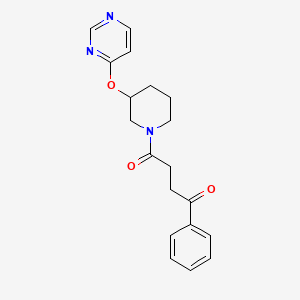

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

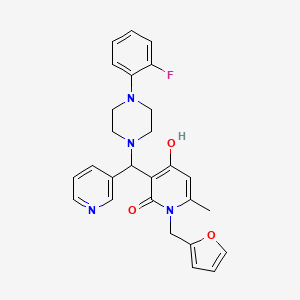

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde, also known as MMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNA is a yellow crystalline powder that has a molecular weight of 259.28 g/mol. It is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

Sensor Development

(E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds, synthesized from derivatives of nitrobenzaldehyde, have been used for the detection of yttrium ion (Y3+) by an I-V system. MNBBSH was confirmed using single crystal X-ray diffraction technique and showed promise in sensing applications due to its sensitivity and selectivity towards Y3+ ions in various samples, including industrial effluent and real water sources (Hussain et al., 2017).

Chromatography and Mass Spectrometry

Nitrobenzaldehyde derivatives are essential in the monitoring of nitrofuran metabolites in aquatic products. A method using ultra-performance liquid chromatography-tandem mass spectrometry, after 2-nitrobenzaldehyde derivatization, was effective for quantifying these metabolites in fish samples (Zhang et al., 2016).

Photocatalytic Reactions

o-Nitrosobenzaldehyde, a derivative of o-nitrobenzyl alcohols, has been used in the synthesis of nitrogen heterocycles. Its photochemical generation offers a mild and efficient method for constructing 1,2-dihydro-3H-indazol-3-ones, showing promise in organic synthesis applications (Zhu et al., 2018).

Antimicrobial Activity

Compounds synthesized from reactions involving nitrobenzaldehyde, like N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine, have been studied for their antimicrobial activities against various organisms. These compounds have shown effectiveness in inhibiting growth of bacteria and fungi, indicating potential applications in medical and environmental sciences (Yıldız et al., 2005).

Photocatalytic Oxidation

Studies have shown that home-prepared rutile TiO2 catalysts can be used for the selective photocatalytic oxidation of substituted benzyl alcohols to aldehydes. This includes the oxidation of 4-nitrobenzyl alcohol, demonstrating the potential of such catalysts in organic synthesis and environmental applications (Yurdakal et al., 2009).

Biodegradation

A strain of Pseudomonas spp. has been shown to degrade 4-nitrotoluene and its derivatives, including 4-nitrobenzaldehyde. This indicates the potential use of such bacterial strains in the bioremediation of environments contaminated with nitroaromatic compounds (Haigler & Spain, 1993).

特性

IUPAC Name |

4-(2-methylmorpholin-4-yl)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-9-7-13(4-5-18-9)11-3-2-10(8-15)6-12(11)14(16)17/h2-3,6,8-9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZADVZOFFMRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)

![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)

![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)

![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)

![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)